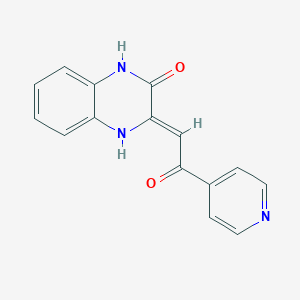
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one” is a chemical entity listed in the PubChem database
准备方法
Industrial Production Methods: Industrial production methods for (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one would typically involve large-scale chemical synthesis processes, ensuring high yield and purity. These methods may include batch or continuous flow processes, utilizing advanced chemical engineering techniques to optimize production efficiency.
化学反应分析
Types of Reactions: (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.
科学研究应用
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe or reagent for studying biochemical pathways. In medicine, this compound could have potential therapeutic applications, while in industry, it might be utilized in the production of specialized materials or chemicals.
作用机制
The mechanism of action of (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
相似化合物的比较
Similar Compounds: Similar compounds to (3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one include those with related chemical structures or functional groups. These compounds may share similar properties and applications but differ in specific aspects such as reactivity, stability, or biological activity.
Uniqueness: this compound stands out due to its unique combination of chemical properties, making it suitable for specific applications that other similar compounds may not fulfill. Its distinct reactivity and interaction with molecular targets contribute to its uniqueness in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study and utilization.
属性
IUPAC Name |
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,17H,(H,18,20)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDBEDTECAPOD-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC(=O)C3=CC=NC=C3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C\C(=O)C3=CC=NC=C3)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














